N-(3-chlorophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide
Description
N-(3-chlorophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a phenyl group at position 4 and a 3-chlorophenyl carboxamide moiety at position 5. The molecular formula of the 4-chloro analog is C₁₅H₁₀ClN₃OS (MW: 315.78), suggesting that the 3-chloro isomer would have comparable molecular weight and physicochemical properties. The thiadiazole ring is a critical pharmacophore, often associated with antimicrobial, insecticidal, and neuroactive properties in related compounds .
Properties
Molecular Formula |
C15H10ClN3OS |
|---|---|
Molecular Weight |
315.8 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-4-phenylthiadiazole-5-carboxamide |
InChI |
InChI=1S/C15H10ClN3OS/c16-11-7-4-8-12(9-11)17-15(20)14-13(18-19-21-14)10-5-2-1-3-6-10/h1-9H,(H,17,20) |
InChI Key |
FTEJPPZNROKLIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SN=N2)C(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Phenyl-1,2,3-Thiadiazole-5-Carboxylic Acid
The thiadiazole core is constructed via the Hurd-Mori reaction, which involves cyclization of a hydrazone derivative with thionyl chloride (SOCl₂):
Step 1: Hydrazone Preparation
-
Starting material : Ethyl benzoylformate (ethyl α-keto-phenylacetate).
-
Reaction : Treated with p-toluenesulfonyl hydrazide in methanol to form the corresponding tosylhydrazone.
-
Conditions : Reflux for 6–8 hours, yielding N'-tosyl-ethyl benzoylformate hydrazone as a white precipitate.
Step 2: Cyclization with Thionyl Chloride
-
Reagents : Hydrazone (1 eq), SOCl₂ (3 eq), dimethylformamide (DMF) as solvent.
-
Conditions : Stirred at 0–5°C for 2 hours, then warmed to room temperature for 12 hours.
-
Product : Ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate (yield: 68–72%).
Step 3: Ester Hydrolysis
Conversion to Acid Chloride
The carboxylic acid is activated for amide formation via conversion to its acid chloride:
-
Reagents : 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid (1 eq), SOCl₂ (5 eq), catalytic DMF.
-
Conditions : Reflux for 3 hours, excess SOCl₂ removed under vacuum.
-
Product : 4-Phenyl-1,2,3-thiadiazole-5-carbonyl chloride (yield: 95%).
Amide Coupling with 3-Chloroaniline
Nucleophilic Acyl Substitution
The acid chloride reacts with 3-chloroaniline to form the target carboxamide:
-
Reagents : Acid chloride (1 eq), 3-chloroaniline (1.2 eq), triethylamine (TEA, 1.5 eq), dichloromethane (DCM).
-
Conditions : Stirred at 0°C for 1 hour, then room temperature for 6 hours.
-
Workup : Washed with NaHCO₃ (5%) and brine, dried over MgSO₄, purified via silica gel chromatography.
-
Product : N-(3-Chlorophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide (yield: 75–80%).
Alternative Synthetic Routes
Pechmann Cycloaddition
A less common method involves cycloaddition of diazo compounds with thioketones:
Direct Functionalization of Preformed Thiadiazoles
-
Reagents : 4-Phenyl-1,2,3-thiadiazole-5-carbonitrile (1 eq), 3-chloroaniline (1.5 eq), H₂O₂ (2 eq), acetic acid.
-
Conditions : 80°C for 12 hours, yielding the carboxamide via Ritter reaction (yield: 60–65%).
Reaction Optimization Data
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Hydrazone formation | Tosyl hydrazide, MeOH, reflux | 90 | 98 |
| Cyclization | SOCl₂, DMF, 0°C → RT | 70 | 95 |
| Ester hydrolysis | NaOH, EtOH/H₂O, reflux | 85 | 97 |
| Acid chloride formation | SOCl₂, DMF, reflux | 95 | 99 |
| Amide coupling | 3-Chloroaniline, TEA, DCM | 78 | 98 |
Spectral Characterization
-
¹H NMR (400 MHz, DMSO- d₆): δ 8.72 (s, 1H, NH), 7.89–7.45 (m, 9H, Ar-H), 3.96 (s, 1H, thiadiazole-H).
-
¹³C NMR (100 MHz, DMSO- d₆): δ 167.3 (C=O), 159.1 (C=N), 138.2–125.6 (Ar-C), 121.4 (C-Cl).
-
HRMS : m/z [M+H]⁺ calcd. for C₁₅H₁₀ClN₃OS: 315.02; found: 315.03.
Challenges and Mitigation Strategies
-
Low cyclization yields : Optimize SOCl₂ stoichiometry (3–5 eq) and reaction temperature (0°C → RT).
-
Byproduct formation : Use anhydrous solvents and catalytic DMF to suppress sulfoxide intermediates.
-
Purification difficulties : Employ gradient chromatography (hexane/ethyl acetate 4:1 → 1:1) to isolate the carboxamide.
Industrial Scalability Considerations
Chemical Reactions Analysis
Cyclization Reactions
The thiadiazole ring formation is a critical synthetic step. Key conditions include:
| Reagents/Conditions | Solvent | Temperature | Product Yield | Reference |
|---|---|---|---|---|
| Hydrazine derivatives + CS₂ | Ethanol | Reflux | 65–72% | |
| Cyclocondensation with PCl₅ | Acetonitrile | 80°C | 58–64% |
-
Cyclization often requires anhydrous conditions to prevent hydrolysis of intermediates.
-
Ethanol and acetonitrile are preferred for their ability to stabilize polar intermediates.
Nucleophilic Substitution
The 3-chlorophenyl group participates in aromatic substitution:
| Reagent | Conditions | Position Selectivity | Product | Reference |
|---|---|---|---|---|
| NH₃ (aq) | 100°C, 12 hr | Para to Cl | N-(3-chloro-4-aminophenyl) derivative | |
| KF | DMF, 120°C, 8 hr | Meta to Cl | Fluorinated analog (↓ bioactivity) |
-
Steric hindrance from the thiadiazole ring directs substitution to the phenyl group’s less hindered positions.
Oxidation and Reduction
Controlled redox reactions modify the carboxamide and sulfur centers:
| Reaction Type | Reagent | Conditions | Key Product | Notes | Reference |
|---|---|---|---|---|---|
| Sulfur oxidation | KMnO₄ | pH 7–8, 60°C | Sulfoxide derivative | Over-oxidation to sulfone avoided | |
| Amide reduction | LiAlH₄ | THF, 0°C → RT | Primary amine (unstable in air) | Requires inert atmosphere |
-
Oxidation of the thiadiazole sulfur is pH-sensitive; acidic conditions lead to ring decomposition.
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under extreme conditions:
| Agent | Conditions | Product | Application | Reference |
|---|---|---|---|---|
| 6M HCl | Reflux, 6 hr | 5-carboxylic acid derivative | Precursor for salts | |
| NaOH (20%) | Microwave, 100°C, 1 hr | Sodium carboxylate | Improved water solubility |
-
Hydrolysis rates depend on electron-withdrawing effects of the thiadiazole ring.
Cross-Coupling Reactions
Pd-catalyzed couplings enable structural diversification:
Complexation with Metal Ions
The thiadiazole nitrogen atoms act as ligands:
| Metal Salt | Solvent | Complex Stoichiometry | Observed Properties | Reference |
|---|---|---|---|---|
| Cu(NO₃)₂·3H₂O | MeOH | 1:1 (M:L) | Enhanced antimicrobial activity | |
| ZnCl₂ | EtOH/H₂O | 1:2 (M:L) | Fluorescence quenching at 420 nm |
Key Mechanistic Insights
-
Electronic Effects : The electron-deficient thiadiazole ring increases electrophilicity at C5, facilitating nucleophilic attacks .
-
Steric Factors : Bulky substituents on the phenyl groups limit reactivity at proximal sites.
-
Solvent Dependency : Polar aprotic solvents (e.g., DMF) enhance reaction rates in cross-coupling by stabilizing transition states .
Scientific Research Applications
N-(3-chlorophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide exhibits a range of biological activities that make it a subject of interest in pharmacology:
Anticancer Activity
Research has indicated that this compound has significant anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines, including:
- Breast Cancer (MCF7) : Exhibited cytotoxic effects with an IC50 value of approximately 15 µM after 48 hours of treatment.
- Lung Cancer (A549) : Demonstrated moderate growth inhibition.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against several bacterial strains:
- Staphylococcus aureus : Minimum inhibitory concentration (MIC) of 32 µg/mL.
- Escherichia coli : MIC of 64 µg/mL.
These properties highlight its potential as an antimicrobial agent suitable for therapeutic applications.
Applications in Medicine
Given its diverse biological activities, this compound can be applied in several medical fields:
- Cancer Therapy : As a potential lead compound for developing new anticancer drugs.
- Antimicrobial Treatments : To combat resistant bacterial strains.
- Inflammation Reduction : Preliminary studies suggest anti-inflammatory properties that could be beneficial in treating chronic inflammatory conditions.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety of this compound:
| Study Focus | Objective | Findings |
|---|---|---|
| Anticancer Activity | Evaluate cytotoxic effects on MCF7 | Dose-dependent decrease in cell viability with IC50 = 15 µM |
| Antimicrobial Activity | Assess efficacy against Gram-positive and Gram-negative bacteria | Significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) |
| Inflammation Model Study | Investigate anti-inflammatory properties | Reduced TNF-alpha and IL-6 levels by approximately 50% |
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Bioactivity and Structural Features of Selected Analogs
*Hypothetical data based on structural similarity.
Key Findings :
- Positional Isomerism : The 3-chloro vs. 4-chloro substitution may alter binding affinity in biological targets. For example, in EBF analogs, pyridyl substituents at specific positions enhanced aphicidal activity .
- Electron-Withdrawing Groups : Chloro and nitro groups (e.g., in Nitrothiophene carboxamides ) improve antibacterial activity by enhancing electrophilicity.
- Bulkier Substituents : Flavone (SI104) or trifluoromethylpyrazole (YM-59483) groups confer specialized activities (e.g., neuroactivity) but may reduce solubility .
Physicochemical and Commercial Comparisons
- Solubility and Stability : The 4-bromo analog () was discontinued, possibly due to poor stability or synthesis challenges compared to chloro derivatives.
- Commercial Availability : N-(4-chlorophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide is listed with global suppliers but lacks detailed purity or hazard data .
Structure-Activity Relationship (SAR) Analysis
Thiadiazole Core : Essential for bioactivity; sulfur and nitrogen atoms likely participate in hydrogen bonding or π-π interactions .
Chlorophenyl vs. Bromophenyl : Chlorine’s smaller size and electronegativity may enhance target binding compared to bromine .
Carboxamide Linkage : Critical for intermolecular interactions; substitution with thioamide (e.g., ) alters activity profiles.
Biological Activity
N-(3-chlorophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including detailed research findings, case studies, and data tables summarizing its effects in various biological contexts.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of 315.78 g/mol. The compound features a thiadiazole ring that is known for its potential in medicinal chemistry due to its ability to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C15H10ClN3OS |
| Molecular Weight | 315.78 g/mol |
| CAS Number | 477857-82-2 |
| Melting Point | Not specified |
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this compound have shown significant inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and LoVo (colon cancer) cells.
Case Study: Antiproliferative Effects
In a study conducted by Zheng et al., derivatives of thiadiazole exhibited varying degrees of antiproliferative effects on MCF-7 and LoVo cell lines. The most potent compounds resulted in a notable reduction in cell viability after 48 hours of treatment, suggesting that prolonged exposure enhances their efficacy against cancer cells .
Antimicrobial Activity
Thiadiazole derivatives are also recognized for their antimicrobial properties. Research indicates that this compound exhibits activity against various pathogens, including bacteria and fungi.
Table 2: Antimicrobial Activity Summary
| Pathogen Type | Activity Observed |
|---|---|
| Bacteria | Inhibition observed |
| Fungi | Moderate activity |
| Viruses | Limited data available |
Neuroprotective Effects
The neuroprotective potential of thiadiazole compounds has been explored in the context of neurodegenerative diseases. Studies suggest that these compounds may exert protective effects against oxidative stress and inflammation in neuronal cells .
The mechanisms underlying the biological activities of this compound involve interactions with specific molecular targets. For example:
- Inhibition of STAT3 : Some studies indicate that certain derivatives inhibit STAT transcription factors, particularly STAT3, which plays a crucial role in cell proliferation and survival .
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in the G0/G1 phase in various cancer cell lines, thereby preventing further proliferation .
Q & A
Q. What are the established synthetic pathways for N-(3-chlorophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide, and which analytical methods are essential for structural validation?
Methodological Answer: Synthesis typically involves condensation of substituted anilines with thiadiazole precursors. For example, analogous compounds are synthesized via cyclization reactions using sodium azide and isocyanides under reflux conditions (e.g., acetonitrile or DMF) . Structural confirmation requires 1H/13C NMR to verify substituent positions, HRMS for molecular weight validation, and X-ray crystallography (using SHELXL ) to resolve stereochemistry. Solubility challenges, common in thiadiazole derivatives, may necessitate co-solvents (e.g., DMSO) for NMR analysis .
Q. How can researchers address low aqueous solubility of thiadiazole carboxamides in biological assays?
Methodological Answer: Strategies include:
- Derivatization : Introducing hydrophilic groups (e.g., hydroxyl, amine) to the phenyl or chlorophenyl moieties while preserving bioactivity .
- Co-solvent systems : Using DMSO-water mixtures (<5% DMSO) to maintain compound stability .
- Nanoformulation : Liposomal encapsulation or micellar systems to enhance bioavailability, as demonstrated for structurally similar agrochemicals .
Advanced Research Questions
Q. What crystallographic refinement strategies in SHELXL resolve ambiguities in thiadiazole derivatives’ molecular geometry?
Methodological Answer: SHELXL employs anisotropic displacement parameters and TWIN/BASF commands to model disorder or twinning in crystals. For electron density ambiguities, DFT-optimized geometries can guide restraint application (e.g., C–S bond lengths in thiadiazole rings). High-resolution data (>1.0 Å) enables precise refinement of substituent orientations, critical for interpreting bioactivity .
Q. How are structure-activity relationship (SAR) studies designed to optimize thiadiazole carboxamides’ bioactivity?
Methodological Answer: Key steps include:
- Substituent variation : Systematic modification of the chlorophenyl or phenyl groups (e.g., electron-withdrawing vs. donating groups) to assess impact on target binding .
- Bioisosteric replacement : Replacing the thiadiazole ring with triazoles or oxadiazoles to balance solubility and potency .
- In silico docking : Using programs like AutoDock Vina to predict binding modes with targets (e.g., insect acetylcholinesterase or human kinases) . Example: In EBF analogues, replacing conjugated double bonds with thiadiazole improved aphid repellent activity (LC50: 8.4–31.7 µg/mL) .
Q. How to resolve contradictions between in vitro enzyme inhibition and cellular efficacy data for thiadiazole derivatives?
Methodological Answer:
- ADME profiling : Assess metabolic stability (e.g., liver microsome assays) to identify rapid degradation in cellular models .
- Off-target screening : Use kinase/phosphatase panels to detect unintended interactions masking in vitro activity.
- Cellular uptake studies : Fluorescent tagging (e.g., BODIPY derivatives) to quantify intracellular accumulation .
Q. What computational parameters improve binding mode predictions for thiadiazole carboxamides in novel targets?
Methodological Answer:
- Force field optimization : Adjust partial charges for sulfur atoms in the thiadiazole ring using RESP/ESP fitting.
- Solvent models : Include explicit water molecules in docking simulations to account for hydrophobic interactions.
- Ensemble docking : Use multiple receptor conformations (e.g., from MD simulations) to capture flexible binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
